molecular formula C7H9N3S B1348696 (6-Methyl-pyridin-2-yl)-thiourea CAS No. 49600-34-2

(6-Methyl-pyridin-2-yl)-thiourea

Cat. No.: B1348696
CAS No.: 49600-34-2
M. Wt: 167.23 g/mol
InChI Key: LEWSYNYKTYXRHP-UHFFFAOYSA-N
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Description

(6-Methyl-pyridin-2-yl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-pyridin-2-yl)-thiourea typically involves the reaction of 6-methyl-2-aminopyridine with an isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

6-Methyl-2-aminopyridine+IsothiocyanateThis compound\text{6-Methyl-2-aminopyridine} + \text{Isothiocyanate} \rightarrow \text{this compound} 6-Methyl-2-aminopyridine+Isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-pyridin-2-yl)-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(6-Methyl-pyridin-2-yl)-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (6-Methyl-pyridin-2-yl)-thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors, modulating various signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxaldehyde: Used in the synthesis of various organic compounds.

    2-(6-Methyl-pyridin-2-yl)-phenylamine: Another pyridine derivative with different functional groups.

    1-(6-Methyl-pyridin-2-yl)-ethanone: A ketone derivative of 6-methylpyridine.

Uniqueness

(6-Methyl-pyridin-2-yl)-thiourea is unique due to its thiourea functional group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

(6-methylpyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-3-2-4-6(9-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWSYNYKTYXRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350685
Record name (6-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49600-34-2
Record name 49600-34-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-2-yl)thiourea
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Synthesis routes and methods

Procedure details

6-Methyl-pyridin-2-ylamine (1.0 g, 9.2 mmol) is dissolved in ethanol (10 ml) and benzoylisothiocyanate (1.24 ml, 9.2 mmol) is added dropwise. The mixture is heated to 40° C. with stirring for 10 minutes then allowed to cool to room temperature. The solvent is removed in vacuo and the resulting solid dissolved in 1M sodium hydroxide (15 ml) and heated under reflux for 2 hour. The resultant suspension is filtered and the solid washed copiously with water and then with cold ethanol. The solid is dried in vacuo to yield the title compound. Mass Spec (APCI+) 168.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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